1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid
CAS No.: 1193111-37-3
Cat. No.: VC3001623
Molecular Formula: C13H13N3O9S3
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193111-37-3 |
|---|---|
| Molecular Formula | C13H13N3O9S3 |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 1-(2,5-dioxopyrrolidin-1-yl)oxy-4-[(5-nitropyridin-2-yl)disulfanyl]-1-oxobutane-2-sulfonic acid |
| Standard InChI | InChI=1S/C13H13N3O9S3/c17-11-3-4-12(18)15(11)25-13(19)9(28(22,23)24)5-6-26-27-10-2-1-8(7-14-10)16(20)21/h1-2,7,9H,3-6H2,(H,22,23,24) |
| Standard InChI Key | LWDVHPVQKVSTGZ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Introduction
The compound's relatively high molecular weight and complex structure with multiple functional groups contribute to its specialized applications in bioconjugation chemistry. The presence of the sulfonic acid group enhances water solubility, an important characteristic for biological applications, while the N-hydroxysuccinimide (NHS) ester provides an activated carboxyl group for efficient conjugation to primary amines on antibodies.
Structural Characteristics and Reactivity
The structural design of 1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid incorporates several critical functional groups that enable its role as a bifunctional linker. The compound contains a 2,5-dioxopyrrolidin-1-yloxy group (NHS ester) at one end, which serves as an activated ester for conjugation with antibodies. This activation enables efficient reaction with primary amines found in lysine residues of antibodies, forming stable amide bonds under mild physiological conditions without requiring additional coupling reagents.
The central portion of the molecule contains a sulfonic acid group on the butane backbone, which enhances water solubility and potentially provides additional reaction sites for complex conjugations. The disulfide linkage connecting the molecule to the 5-nitropyridin-2-yl group constitutes a cleavable bond that can be reduced in the presence of intracellular thiols such as glutathione, providing a mechanism for controlled drug release within target cells.
Comparison with Related Compounds
The compound bears structural similarities to 1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid (sulfo-SPDB, CAS: 1193111-39-5), but differs notably in the presence of a nitro group on the pyridine ring . This structural difference has significant implications for the compound's reactivity and stability profiles.
| Feature | 1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid | 1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid (sulfo-SPDB) |
|---|---|---|
| Molecular Weight | 451.5 g/mol | 406.5 g/mol |
| Nitro Group | Present on pyridine ring | Absent |
| CAS Number | 1193111-37-3 | 1193111-39-5 |
| Disulfide Stability | Enhanced due to electron-withdrawing nitro group | Standard |
The nitro group in the target compound is electron-withdrawing, which affects the electron density around the disulfide bond. This modification likely enhances the stability of the disulfide bond under physiological conditions while maintaining its susceptibility to reduction in the intracellular environment, providing more controlled release kinetics compared to its non-nitrated counterpart .
Applications in Antibody-Drug Conjugate Development
The primary application of 1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid lies in the development of antibody-drug conjugates (ADCs), which represent a cutting-edge approach to targeted cancer therapy. ADCs combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs, allowing for precise delivery of therapeutic agents to cancer cells while minimizing damage to healthy tissues .
Within the ADC framework, this compound functions as a specialized linker that connects the antibody component to the cytotoxic payload. The compound's bifunctional nature allows it to form stable bonds with both antibody molecules and drug payloads, creating a complete conjugate that can circulate in the bloodstream until it reaches target cancer cells expressing specific antigens.
Linker Design Principles and Functionality
The design of 1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid embodies several critical principles of effective ADC linker design. The compound provides a balance between stability in circulation and controlled release at the target site, which are often competing requirements in ADC development .
The NHS ester portion enables straightforward conjugation to antibodies through reaction with lysine residues, forming stable amide bonds. Meanwhile, the disulfide bond provides a cleavable linkage that remains stable in the oxidizing environment of the bloodstream but undergoes reduction in the reducing environment of the cytoplasm after cellular internalization . The nitro-pyridine disulfide moiety specifically enhances this differential stability, improving the therapeutic window of the resulting ADC.
The sulfonic acid group contributes to improved water solubility, which is essential for both the conjugation process and the behavior of the resulting ADC in physiological environments. This hydrophilic character helps prevent aggregation of the conjugate and improves its pharmacokinetic profile .
Synthesis and Manufacturing Considerations
The synthesis of 1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid involves complex organic chemistry techniques to create the specific arrangement of functional groups required for its specialized application. While detailed synthetic routes are proprietary and vary between manufacturers, the general approach typically involves the preparation of a 4-((5-nitropyridin-2-yl)disulfanyl) butanoic acid intermediate, followed by sulfonation and activation of the carboxylic acid with N-hydroxysuccinimide.
The compound's synthesis requires precise control of reaction conditions to ensure the integrity of the disulfide bond while achieving activation of the carboxylic acid and maintaining the sulfonic acid functionality. The process involves multiple protection and deprotection steps, as well as careful purification techniques to achieve the high purity levels (≥95%) necessary for pharmaceutical applications .
Quality Control and Characterization
Comprehensive characterization of the synthesized compound is essential to ensure its identity, purity, and suitability for use in ADC development. Multiple analytical techniques are typically employed for this purpose:
| Analytical Method | Purpose | Parameters Evaluated |
|---|---|---|
| HPLC | Purity Assessment | Chromatographic purity (≥95%) |
| Mass Spectrometry | Identity Confirmation | Molecular weight (451.5 g/mol) |
| NMR Spectroscopy | Structural Verification | Proton and carbon assignments |
| Elemental Analysis | Composition Verification | C, H, N, S percentages |
| Moisture Content | Stability Assessment | Water content |
| Residual Solvents | Safety Assessment | Solvent residues below limits |
These quality control measures ensure that the compound meets the stringent requirements for use in pharmaceutical development, where consistency and purity are paramount for safety and efficacy .
Current Research and Future Directions
Research on 1-(2,5-Dioxopyrrolidin-1-yloxy)-4-((5-nitropyridin-2-yl)disulfanyl)-1-oxobutane-2-sulfonic acid is primarily focused on its application in ADC development for cancer treatment. Studies have demonstrated that ADCs utilizing this linker can effectively target and kill cancer cells while minimizing damage to healthy tissues. The specificity and stability conferred by this linker contribute significantly to the efficacy and safety profiles of the resulting ADCs.
Future research directions include optimizing conjugation conditions to achieve more precise control over drug-antibody ratios, investigating the impact of this linker on the pharmacokinetics and biodistribution of ADCs, and exploring its compatibility with diverse cytotoxic payloads beyond current applications .
Emerging Applications
While the primary application of this compound remains in oncology, emerging research suggests potential applications in other therapeutic areas where targeted drug delivery would be beneficial, such as autoimmune disorders and infectious diseases . The adaptability of the linker chemistry allows for conjugation to various targeting moieties beyond traditional antibodies, including antibody fragments, peptides, and aptamers, expanding the potential applications of this technology .
Additionally, ongoing research is exploring modifications to the base structure to further enhance stability, solubility, and release kinetics for specific applications and therapeutic targets . These modifications could potentially lead to next-generation linkers with improved performance characteristics in various physiological environments.
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